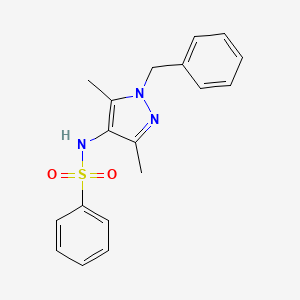
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of Russian scientists and has since been investigated for its effects on various physiological and biochemical processes.
作用機序
The exact mechanism of action of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including increasing levels of acetylcholine and dopamine in the brain, reducing oxidative stress and inflammation, and improving mitochondrial function. It has also been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established synthesis method and known chemical properties. It has also been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
将来の方向性
There are several potential future directions for research on N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosing and administration methods. Other potential areas of research include its use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety, and its potential as an anti-inflammatory agent in other disease states.
合成法
The synthesis of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction between 3-methylbenzaldehyde and dimethylamine to form N,N-dimethyl-3-phenylpropan-1-amine. This intermediate is then reacted with methylsulfonyl chloride to form N,N-dimethyl-N-(3-methylphenyl)-2-(methylsulfonyl)propan-1-amine. Finally, this compound is reacted with glycine to form the final product, N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, Huntington's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-6-5-7-11(8-10)14(18(4,16)17)9-12(15)13(2)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOPJSMZSGINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)